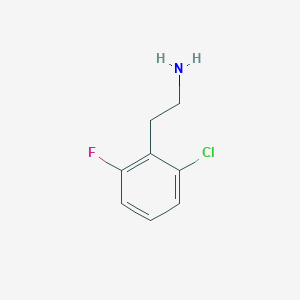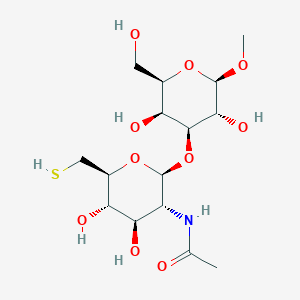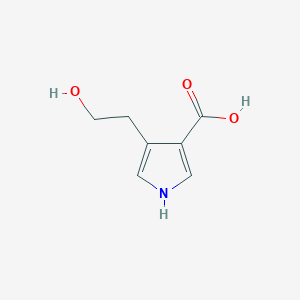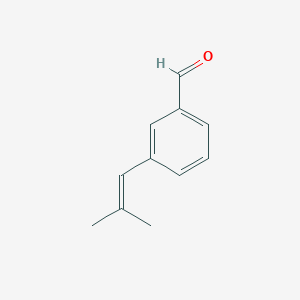
3-(2-Methylprop-1-en-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylprop-1-en-1-yl)benzaldehyde, also known as cuminaldehyde, is a naturally occurring organic compound found in the essential oils of various plants, including cumin, cinnamon, and clove. It is widely used in the food industry as a flavoring agent and also has potential applications in medicine and pharmacology. In
Mechanism Of Action
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)benzaldehyde is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. It also has the ability to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory effects.
Biochemical And Physiological Effects
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may help prevent oxidative damage to cells and tissues.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(2-Methylprop-1-en-1-yl)benzaldehyde in lab experiments is its availability and relatively low cost. It is also a naturally occurring compound, which makes it a more attractive option compared to synthetic compounds. However, one limitation is that it may have variable purity and quality depending on the source and method of extraction.
Future Directions
There are several potential future directions for research on 3-(2-Methylprop-1-en-1-yl)benzaldehyde. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has anticancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that it has neuroprotective effects and may help prevent the development of cognitive decline. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 3-(2-Methylprop-1-en-1-yl)benzaldehyde.
Synthesis Methods
The synthesis of 3-(2-Methylprop-1-en-1-yl)benzaldehyde can be achieved through various methods, including the oxidation of cumene, the reaction of benzaldehyde with acetone, and the reaction of cuminol with nitric acid. The most commonly used method is the oxidation of cumene, which involves the reaction of cumene with air in the presence of a catalyst such as cobalt or manganese.
Scientific Research Applications
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been extensively studied for its potential applications in medicine and pharmacology. Research has shown that it has antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been used in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
properties
CAS RN |
145589-43-1 |
|---|---|
Product Name |
3-(2-Methylprop-1-en-1-yl)benzaldehyde |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-8H,1-2H3 |
InChI Key |
XZWNNQZDBVICDB-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
synonyms |
Benzaldehyde, 3-(2-methyl-1-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



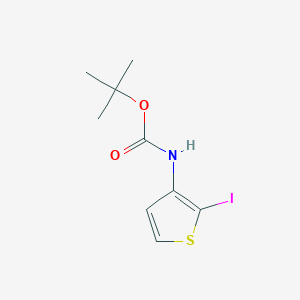
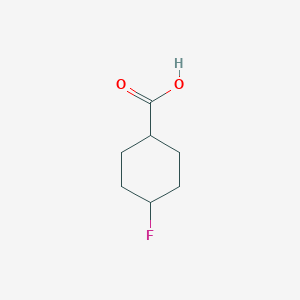
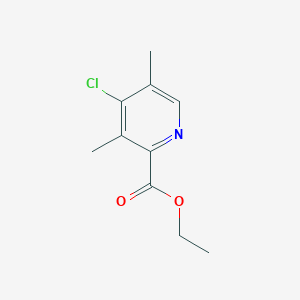
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
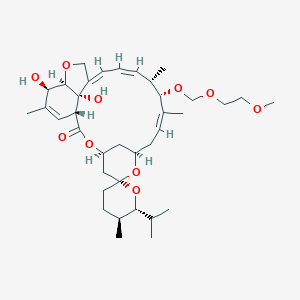
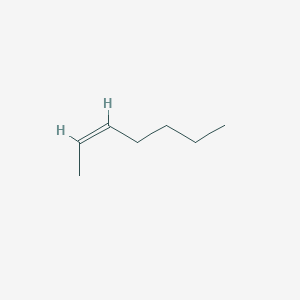
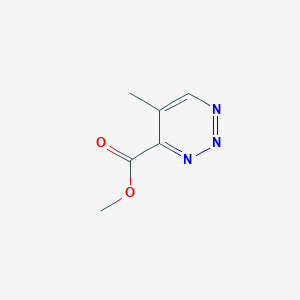
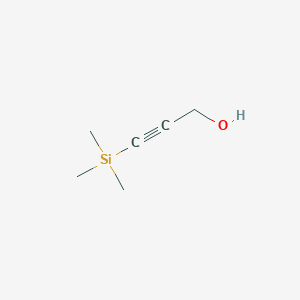
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
